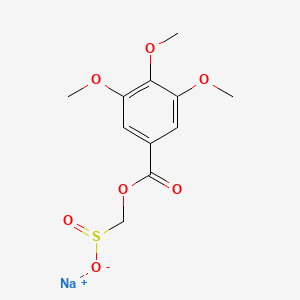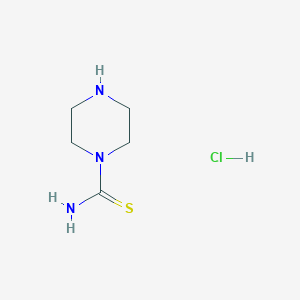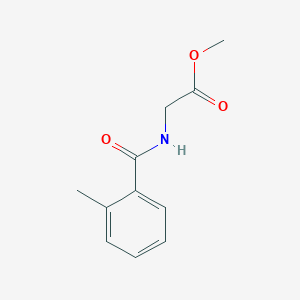
Sodium (3,4,5-trimethoxybenzoyloxy)methanesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (3,4,5-trimethoxybenzoyloxy)methanesulfinate is a chemical compound with the molecular formula C11H13NaO7S . It has a molecular weight of 312.28 . It is a solid substance and is also known as Rongacyl .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H13NaO7S . More detailed structural information or a visual representation of the molecule was not found in the available resources.Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 312.28 and a linear formula of C11H13NaO7S .Wissenschaftliche Forschungsanwendungen
Oxidation and Sulfonylation Reactions
Research has demonstrated the use of sodium sulfinates in oxidation and sulfonylation reactions, offering pathways to synthesize diverse chemical structures. For instance, the oxidation of methyl (methylthio)methyl sulfoxide with various agents produced bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone, highlighting the role of sodium compounds in oxidation reactions (Ogura, Suzuki, & Tsuchihashi, 1980). Similarly, the Rh-catalyzed intramolecular cyclization of 1-sulfonyl-1,2,3-triazole with sulfinate and the efficient Ag2CO3-promoted sulfonylation of allyl/propargyl alcohols with sodium sulfinates underscore the utility of sodium sulfinates in synthesizing sulfonylated compounds with potential applications in pharmaceuticals and materials science (Furukawa et al., 2019; Fang et al., 2016).
Polymer Science and Material Engineering
Sodium sulfinates have been applied in the field of polymer science and material engineering. For example, methanesulfonic acid and its sodium salts have been incorporated into chitosan matrices to improve proton conductivity and solvent stability, demonstrating potential applications in fuel cell technology (Vijayalekshmi & Khastgir, 2017). Furthermore, the direct synthesis of hydrophilic styrenic-based homopolymers and block copolymers in aqueous solution via RAFT using sodium 4-styrenesulfonate illustrates the versatility of sodium-based compounds in creating advanced materials with specific properties (Mitsukami et al., 2001).
Energy Storage and Conversion
In energy storage and conversion research, sodium sulfinates have been explored for their potential in enhancing the performance of sodium-sulfur batteries and fuel cells. Studies on sodium insertion into vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid suggest improvements in electrochemical properties, pointing towards the role of sodium-based compounds in developing high-performance batteries (Su, Winnick, & Kohl, 2001). Additionally, the promotion of methane hydrate formation by −SO3–-coated graphene oxide nanosheets indicates potential applications in natural gas storage and transportation (Wang et al., 2017).
Safety and Hazards
The safety information available indicates that Sodium (3,4,5-trimethoxybenzoyloxy)methanesulfinate has the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements are P260, P270, P280, P402 + P404, suggesting that one should avoid breathing dust/fume/gas/mist/vapors/spray, not eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection, and store in a dry place and store in a closed container .
Eigenschaften
IUPAC Name |
sodium;(3,4,5-trimethoxybenzoyl)oxymethanesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O7S.Na/c1-15-8-4-7(11(12)18-6-19(13)14)5-9(16-2)10(8)17-3;/h4-5H,6H2,1-3H3,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHBOKLYGFZOAU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCS(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NaO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,4-Dichlorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2943771.png)
![ethyl 4-{[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2943773.png)

![N~4~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methyl-1,3-thiazole-2,4-dicarboxamide](/img/structure/B2943776.png)
![N-(2,3-dimethoxyphenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2943777.png)


![2-amino-N-[4-(difluoromethoxy)phenyl]benzamide](/img/structure/B2943781.png)
![(1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride](/img/structure/B2943782.png)

![N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2943786.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2943788.png)
![2-({[4-(Methylthio)phenyl]amino}methyl)phenol](/img/structure/B2943789.png)
![1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-(4-benzhydrylpiperazino)-1-ethanone](/img/structure/B2943793.png)